(2-Aminocyclohexyl)methanol

描述

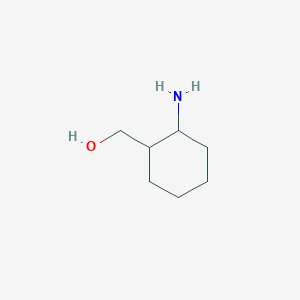

(2-Aminocyclohexyl)methanol (CAS: 5691-21-4) is a cyclohexane derivative featuring both an amino (-NH₂) and a hydroxymethyl (-CH₂OH) group on adjacent carbon atoms. Its molecular formula is C₇H₁₅NO (molecular weight: 129.20 g/mol), and it exists predominantly in the trans stereoisomeric form due to steric and electronic preferences . This compound is a chiral building block in organic synthesis, particularly in pharmaceuticals, where its amino and hydroxyl groups enable diverse functionalization .

The hydrochloride salt form (CAS: 28250-45-5, molecular weight: 165.66 g/mol) enhances solubility in polar solvents and stability, making it advantageous for drug formulation . Synthetically, it is prepared via reductive amination or DIBAL-H-mediated reductions, as demonstrated in protocols involving methyl aminobenzoate derivatives .

Structure

3D Structure

属性

IUPAC Name |

(2-aminocyclohexyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-7-4-2-1-3-6(7)5-9/h6-7,9H,1-5,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWPGEWXYDEQAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89854-92-2 | |

| Record name | (2-aminocyclohexyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

相似化合物的比较

Comparison with Structurally Similar Compounds

Cyclohexane Derivatives with Functional Group Variations

a) Cyclohexanemethanol (CAS: 100-49-2)

- Molecular Formula : C₇H₁₄O

- Molecular Weight : 114.19 g/mol

- Key Differences: Lacks the amino group, reducing reactivity and toxicity.

- Applications : Solvent for polar compounds and intermediate in polymer synthesis.

- Safety: Lower toxicity compared to amino-substituted analogs but requires handling precautions due to flammability (flash point: 62°C) .

b) (2-2-Dimethylcyclohexyl)methanol (CAS: 81980-07-6)

- Molecular Formula : C₉H₁₈O

- Molecular Weight : 142.24 g/mol

- Key Differences : Two methyl groups increase steric bulk and lipophilicity.

- Applications : Used in fragrance synthesis and as a surfactant precursor.

- Research : Enhanced thermal stability compared to unsubstituted analogs .

c) [1-(Aminomethyl)-2-methylcyclohexyl]methanol (CAS: 1860955-40-3)

Aromatic Analogs

a) (2-Aminophenyl)methanol (CAS: 5344-90-1)

Hydrochloride Salts

a) (2-Aminocyclohexyl)methanol Hydrochloride (CAS: 28250-45-5)

- Molecular Formula: C₇H₁₆ClNO

- Molecular Weight : 165.66 g/mol

- Key Differences: Enhanced solubility in polar solvents (e.g., water, methanol) compared to the free base.

- Applications : Preferred in drug formulation for improved bioavailability .

b) (1-Aminocyclohexyl)methanol Hydrochloride (CAS: 814254-62-1)

Data Tables

Table 1: Structural and Physical Properties

Research Findings and Trends

- Solvent Selection: Methanol is preferred over ethanol for synthesizing this compound derivatives due to cost and environmental factors .

- Stereochemical Impact : The trans isomer exhibits higher biological activity in drug candidates compared to cis analogs .

- Safety: Amino-substituted cyclohexanemethanols require stringent handling protocols (e.g., ventilation, PPE) due to toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。